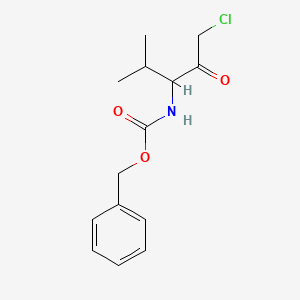
Tert-butyl (3S)-3-(4-amino-1-piperidyl)pyrrolidine-1-carboxylate hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl (3S)-3-(4-amino-1-piperidyl)pyrrolidine-1-carboxylate; hydrochloride is an organic compound with significant relevance in various fields of scientific research
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (3S)-3-(4-amino-1-piperidyl)pyrrolidine-1-carboxylate; hydrochloride typically involves multiple steps, beginning with the preparation of key intermediates. Common synthetic routes include:
Step 1: Protection of the amino group in 4-amino-1-piperidine using a suitable protecting group.
Step 2: Formation of the pyrrolidine ring by cyclization of an appropriate precursor.
Step 3: Introduction of the tert-butyl ester group through esterification.
Step 4: Deprotection of the amino group to obtain the target compound.
Industrial Production Methods
While laboratory-scale synthesis is well-documented, industrial production requires optimization for scalability, cost-efficiency, and safety. Typical industrial methods might involve:
Large-scale batch reactors for each synthetic step.
Use of continuous flow reactors for improved yield and efficiency.
Implementation of robust purification techniques to ensure high purity of the final product.
化学反応の分析
Types of Reactions
Tert-butyl (3S)-3-(4-amino-1-piperidyl)pyrrolidine-1-carboxylate; hydrochloride can undergo various chemical reactions, including:
Oxidation: To form N-oxides or other oxygenated derivatives.
Reduction: Typically of the ester group to form corresponding alcohols.
Substitution: Nucleophilic substitution reactions on the piperidine or pyrrolidine rings.
Common Reagents and Conditions
Oxidation Reagents: Hydrogen peroxide, m-chloroperoxybenzoic acid (mCPBA).
Reduction Reagents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Conditions: Often conducted in the presence of a base like potassium carbonate (K2CO3) or in an aprotic solvent such as dimethylformamide (DMF).
Major Products
The major products from these reactions often include:
Piperidine or pyrrolidine derivatives with varied functional groups.
Hydrolyzed products forming primary amines or carboxylic acids.
科学的研究の応用
Tert-butyl (3S)-3-(4-amino-1-piperidyl)pyrrolidine-1-carboxylate; hydrochloride is extensively studied for its:
Chemistry: As a building block in organic synthesis.
Biology: As a potential modulator of biological pathways, particularly those involving the central nervous system.
Medicine: As a candidate for drug development, particularly for conditions requiring modulation of neurotransmitter activity.
Industry: In the development of novel materials or catalysts.
作用機序
The compound exerts its effects by interacting with specific molecular targets, such as neurotransmitter receptors or enzymes. The detailed mechanism might involve:
Binding to receptor sites leading to modulation of signal transduction pathways.
Inhibition or activation of enzymes involved in neurotransmitter synthesis or degradation.
類似化合物との比較
Comparison
Tert-butyl (3S)-3-(4-amino-1-piperidyl)pyrrolidine-1-carboxylate; hydrochloride stands out due to its unique combination of a tert-butyl ester and amino-piperidyl-pyrrolidine scaffold, offering distinct steric and electronic properties.
List of Similar Compounds
Tert-butyl (3R)-3-(4-amino-1-piperidyl)pyrrolidine-1-carboxylate; hydrochloride
N-Boc-piperidine
Pyrrolidine-2-carboxylic acid derivatives
特性
分子式 |
C14H28ClN3O2 |
|---|---|
分子量 |
305.84 g/mol |
IUPAC名 |
tert-butyl (3S)-3-(4-aminopiperidin-1-yl)pyrrolidine-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C14H27N3O2.ClH/c1-14(2,3)19-13(18)17-9-6-12(10-17)16-7-4-11(15)5-8-16;/h11-12H,4-10,15H2,1-3H3;1H/t12-;/m0./s1 |
InChIキー |
QHNCDWJDHGWZGI-YDALLXLXSA-N |
異性体SMILES |
CC(C)(C)OC(=O)N1CC[C@@H](C1)N2CCC(CC2)N.Cl |
正規SMILES |
CC(C)(C)OC(=O)N1CCC(C1)N2CCC(CC2)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Tert-butyl 9-oxo-2-oxa-6-azaspiro[3.5]nonane-6-carboxylate](/img/structure/B15359951.png)
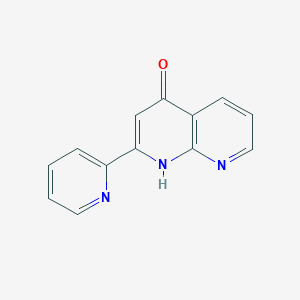
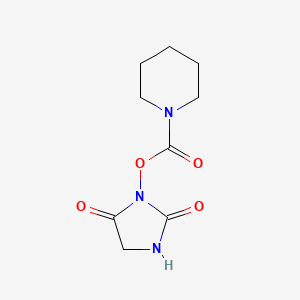
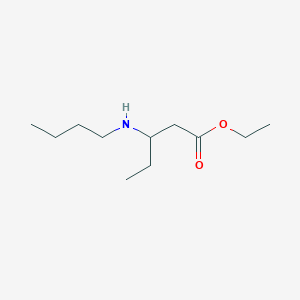
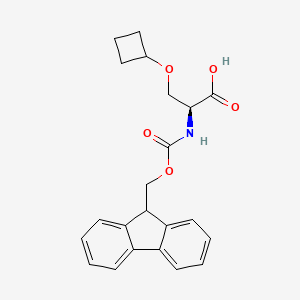
![tert-butyl N-[1-(4-nitrophenyl)-3-oxopropan-2-yl]carbamate](/img/structure/B15359984.png)
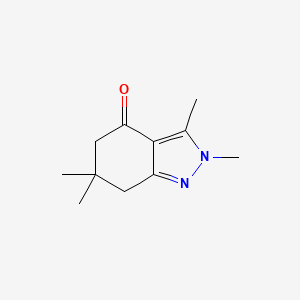

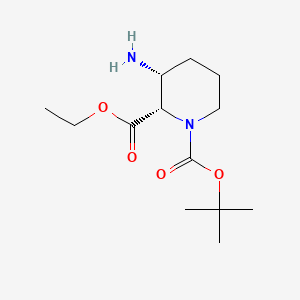
![N'-[2-(1,3-benzodioxol-5-yl)-4-oxo-3-phenylmethoxychromen-6-yl]-3-methoxypropanimidamide](/img/structure/B15360012.png)
![[6-(Hydroxymethyl)-2,5-dimethyl-4-[2-methyl-4-(2,6,6-trimethylcyclohexen-1-yl)buta-1,3-dienyl]-5-[4-methyl-6-(2,6,6-trimethylcyclohexen-1-yl)hexa-1,3,5-trienyl]cyclohex-2-en-1-yl]methanol](/img/structure/B15360018.png)

![Thiazolo[5,4-b]pyridine,5-(4-morpholinyl)-](/img/structure/B15360038.png)
